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Abstract
Efrapeptins are a group of fungal-derived, linear peptide antibiotics belonging to the peptaibol

class. First isolated from species of the fungus Tolypocladium, they have garnered significant

interest due to their potent and diverse biological activities, including insecticidal, antifungal,

and antitumor properties. The primary mechanism of action for these activities is the potent and

specific inhibition of mitochondrial F1Fo-ATP synthase, a critical enzyme in cellular energy

metabolism. This technical guide provides an in-depth overview of the discovery and history of

efrapeptins, their physicochemical properties, and a detailed examination of their mechanism of

action. Furthermore, this guide includes a compilation of quantitative biological activity data,

detailed experimental protocols for their isolation and characterization, and a proposed model

for their biosynthesis via non-ribosomal peptide synthetases.

Discovery and History
Efrapeptins were first identified as hydrophobic peptide antibiotics of fungal origin by the Lilly

Research Laboratories, where they were initially designated as A23871 or efrastatin.[1] The

producing organism was identified as Tolypocladium inflatum Gams, which was later

synonymized with Tolypocladium niveum.[1][2] Subsequent research has shown that other

species of Tolypocladium, such as T. geodes, also produce efrapeptins.[3] Additionally,

structurally related compounds, termed neo-efrapeptins, have been isolated from the fungus
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Geotrichum candidum, and a new variant, efrapeptin J, was discovered in a marine species of

Tolypocladium.[4][5]

Early studies quickly established that the primary biological activity of efrapeptins was the

potent inhibition of mitochondrial ATPase.[1] This discovery made them valuable tools for

studying the mechanisms of oxidative phosphorylation. Over the years, further research has

elucidated their insecticidal, antifungal, and, more recently, their potential as antitumor agents.

[3][6][7]

Physicochemical Properties and Structure
Efrapeptins are classified as peptaibiotics, a class of peptides rich in non-proteinogenic amino

acids, particularly α-aminoisobutyric acid (Aib), and often containing a C-terminal amino

alcohol.[8] They are linear peptides with a molecular weight of approximately 1600 Da.[9] The

peptide backbone is rich in hydrophobic amino acids and is characterized by the presence of

multiple residues of Aib, L-pipecolic acid (Pip), and a single β-alanine residue.[4][9] The N-

terminus is acetylated, and the C-terminus is capped with an unusual cationic heterocycle, 1,5-

diazabicyclo[4.3.0]non-5-ene.[8][9]

The high content of Aib residues induces a stable helical conformation, primarily a 3(10)-helix,

which is crucial for their biological activity.[4][9] This helical structure allows the peptide to span

biological membranes and interact with its target, the F1Fo-ATP synthase.

Quantitative Biological Data
The biological activities of efrapeptins have been quantified against various targets. The

following tables summarize the available data on their production, inhibitory, and cytotoxic

effects.

Table 1: Production Yield of Efrapeptins from Tolypocladium Species

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://en.wikipedia.org/wiki/Tolypocladium
https://www.researchgate.net/publication/6274006_Antimicrobial_Susceptibility_of_Fusarium_Aspergillus_and_Other_Filamentous_Fungi_Isolated_From_Keratitis
https://www.researchgate.net/figure/Response-of-fungi-and-bacteria-to-efrapeptins_tbl2_223759015
https://pmc.ncbi.nlm.nih.gov/articles/PMC3688495/
https://pubmed.ncbi.nlm.nih.gov/23818858/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1572158/
https://pubs.acs.org/doi/10.1021/acs.jnatprod.2c00153
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2019.02062/full
https://en.wikipedia.org/wiki/Tolypocladium
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2019.02062/full
https://pubs.acs.org/doi/10.1021/acs.jnatprod.2c00153
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2019.02062/full
https://en.wikipedia.org/wiki/Tolypocladium
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2019.02062/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144461?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Producing
Organism

Cultivation Time
Yield of Crude
Efrapeptins

Reference

Tolypocladium

inflatum
26 days ~50 mg/L [1]

Tolypocladium niveum Not Specified
2.9 mg/100 mL culture

filtrate
[3]

Table 2: F1Fo-ATPase Inhibitory Activity of Efrapeptins

Efrapeptin
Variant

Target Enzyme
Inhibition
Metric

Value Reference

Efrapeptin Mix

Bovine Heart

Mitochondria

F1Fo-ATPase

IC50 ~1-2 µM [7]

Efrapeptin
Submitochondrial

Particles
Kd ~10⁻⁸ M [10]

Table 3: Insecticidal and Antifungal Activity of Efrapeptins

Activity Type
Target
Organism

Metric Value Reference

Insecticidal

Galleria

mellonella

(larvae)

LD50 (injection) 30 ng/larva [6]

Insecticidal
Manduca sexta

(larvae)
LD50 (injection) 47 ng/larva [6]

Antifungal
Aspergillus

ochraceus
Zone of Inhibition

Observed at 20 µ

g/disc
[1]

Antifungal
Fusarium and

Mucor species
Zone of Inhibition

Slight inhibition

at 50 µ g/disc
[1]
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Table 4: Antitumor Activity of Efrapeptins

Efrapeptin
Variant

Cell Line Metric Value Reference

Efrapeptin B
Various cancer

cell lines
IC50 6 nM - 3.4 µM [1]

Efrapeptin C
MCF-7 (breast

cancer)
Growth Inhibition

4-fold more

potent than

methylated

analogue

[9]

Mechanism of Action
Inhibition of F1Fo-ATP Synthase
The primary and most well-characterized mechanism of action of efrapeptins is the potent and

specific inhibition of F1Fo-ATP synthase (also known as mitochondrial complex V). This

enzyme is responsible for the synthesis of ATP from ADP and inorganic phosphate (Pi), driven

by the proton gradient across the inner mitochondrial membrane.

Efrapeptins bind to the F1 subunit of the enzyme, which is the catalytic portion that resides in

the mitochondrial matrix.[1][9] The binding site is located in the central cavity of the F1 moiety,

at the interface of the α and β subunits and in proximity to the γ subunit.[7] This binding is

competitive with respect to both ADP and Pi during ATP synthesis.[10] By occupying this critical

site, efrapeptins lock the enzyme in an inactive conformation, preventing the conformational

changes necessary for ATP synthesis and hydrolysis.
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Figure 1. Mechanism of F1Fo-ATP Synthase Inhibition by Efrapeptin.

Antitumor Mechanisms
In addition to their effects on ATP synthesis, efrapeptins have demonstrated antitumor activity

through other mechanisms.[6] They have been shown to inhibit the chymotrypsin-like and

caspase-like activities of the 26S proteasome and to suppress the chaperone function of

Hsp90.[6] The latter is achieved by dissociating the complex of Hsp90 with its co-chaperone,

F1Fo-ATPase.[6] More recently, efrapeptin J has been identified as a down-regulator of the

molecular chaperone GRP78, which is involved in cancer cell survival under endoplasmic

reticulum stress.[5]
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Figure 2. Antitumor Mechanisms of Efrapeptins.

Biosynthesis
Efrapeptins are synthesized by large, multi-modular enzymes called non-ribosomal peptide

synthetases (NRPSs).[11] The genome of Tolypocladium inflatum has been sequenced and is

known to contain 19 NRPS gene clusters.[3][6][12] While the specific gene cluster responsible

for efrapeptin biosynthesis has not been definitively characterized, it is understood to be one of

these NRPS clusters.[11]

NRPSs assemble peptides in a stepwise manner, with each module responsible for the

incorporation of a specific amino acid. A typical NRPS module consists of an adenylation (A)

domain, which selects and activates the amino acid, a peptidyl carrier protein (PCP) or

thiolation (T) domain, which tethers the growing peptide chain, and a condensation (C) domain,

which catalyzes peptide bond formation. The final module typically contains a thioesterase (TE)

domain that releases the completed peptide.

Non-Ribosomal Peptide Synthetase (NRPS) Module

Adenylation Thiolation Condensation

Adenylation Thiolation CondensationPeptide bond formation { Thioesterase}Chain elongation EfrapeptinRelease

Amino Acid 1

Amino Acid n
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Figure 3. Generalized Workflow of Efrapeptin Biosynthesis by NRPS.

Directed biosynthesis studies have shown that the relative abundance of different efrapeptin

analogues can be influenced by supplementing the culture medium with specific amino acids.

[13] For example, the addition of alanine increases the production of efrapeptin F, while the

addition of glycine favors the production of efrapeptin D.[13]
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Experimental Protocols
Isolation and Purification of Efrapeptins
The following protocol is a synthesized methodology based on published procedures for the

isolation and purification of efrapeptins from Tolypocladium cultures.[14][15]

Tolypocladium Culture Broth

Mycelial Filtration

Liquid-Liquid Extraction
(e.g., Dichloromethane)

Rotary Evaporation

Size-Exclusion Chromatography
(e.g., Sephadex LH-60)

Reverse-Phase HPLC

Mass Spectrometry & NMR

Purified Efrapeptins
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Figure 4. Workflow for the Isolation and Purification of Efrapeptins.

1. Fungal Culture and Extraction:

Cultivate Tolypocladium sp. in a suitable liquid medium (e.g., potato dextrose broth) with
shaking for 14-28 days at 25°C.
Separate the mycelia from the culture broth by filtration.
Perform a liquid-liquid extraction of the culture filtrate with an equal volume of a nonpolar
organic solvent, such as dichloromethane or ethyl acetate.
Collect the organic phase and concentrate it to dryness under reduced pressure using a
rotary evaporator.

2. Chromatographic Purification:

Size-Exclusion Chromatography:
Dissolve the crude extract in a minimal volume of methanol.
Apply the dissolved extract to a Sephadex LH-60 column equilibrated with methanol.
Elute the column with methanol and collect fractions.
Assay the fractions for ATPase inhibitory activity to identify the efrapeptin-containing
fractions.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
Pool the active fractions from the size-exclusion chromatography and concentrate them.
Dissolve the concentrated sample in the mobile phase.
Inject the sample onto a C18 reverse-phase HPLC column.
Elute with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
A typical gradient might be from 40% to 100% acetonitrile over 30 minutes.
Monitor the elution profile at 214 nm and 280 nm.
Collect the peaks corresponding to the different efrapeptin analogues.

3. Structural Verification:

Confirm the identity and purity of the isolated efrapeptins using mass spectrometry (e.g.,
ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[14][15]

F1Fo-ATPase Inhibition Assay
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This protocol describes a spectrophotometric assay to measure the inhibitory activity of

efrapeptins on F1Fo-ATPase.[7][16]

1. Reagents and Buffers:

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2.
Enzyme-Coupling Mix: In assay buffer, add phosphoenolpyruvate (1 mM), NADH (0.2 mM),
pyruvate kinase (5 units/mL), and lactate dehydrogenase (7 units/mL).
Substrate: 5 mM ATP solution.
Enzyme: Isolated mitochondrial F1-ATPase or submitochondrial particles.
Inhibitor: Efrapeptin solution of known concentration.

2. Assay Procedure:

In a cuvette, combine the enzyme-coupling mix and the enzyme preparation.
Add the efrapeptin solution at various concentrations and incubate for 5-10 minutes at 37°C
to allow for binding.
Initiate the reaction by adding the ATP solution.
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the
oxidation of NADH.
Calculate the rate of ATP hydrolysis from the change in absorbance over time.
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
efrapeptin concentration.

Conclusion and Future Perspectives
Efrapeptins represent a fascinating class of natural products with a well-defined primary

mechanism of action and a broad spectrum of biological activities. Their potent inhibition of the

ubiquitous and essential F1Fo-ATP synthase makes them valuable tools for biochemical

research and provides a basis for their insecticidal and antifungal properties. The discovery of

their antitumor activities, mediated through multiple pathways, has opened new avenues for

therapeutic development.

Future research should focus on several key areas. The definitive identification and

characterization of the efrapeptin biosynthetic gene cluster in Tolypocladium species would

enable the use of synthetic biology approaches to generate novel analogues with improved

therapeutic properties. Further investigation into the structure-activity relationships of different

efrapeptin variants could lead to the design of more potent and selective inhibitors. Finally, a
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more comprehensive understanding of their in vivo efficacy and safety profiles is necessary to

fully realize their potential as therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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